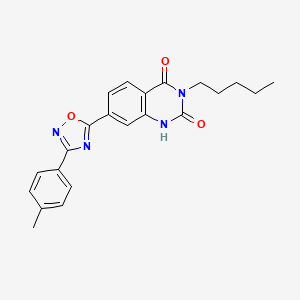

3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Descripción

3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a pentyl group at the N-3 position and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at the C-7 position. The synthesis of such compounds typically involves alkylation, cyclization, and coupling reactions. A patent by Impact Therapeutics () outlines methods for manufacturing 1-(arylmethyl)quinazoline-2,4-diones, highlighting industrial interest in this scaffold .

Propiedades

IUPAC Name |

7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-3-4-5-12-26-21(27)17-11-10-16(13-18(17)23-22(26)28)20-24-19(25-29-20)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKPNGAKAUCXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound based on available research findings.

- Molecular Formula: C22H22N4O3

- Molecular Weight: 390.443 g/mol

- IUPAC Name: 7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

Biological Activity Overview

The biological activities of quinazoline derivatives have been extensively studied. The specific compound in focus has shown promising results in various assays.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound displays moderate cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular carcinoma (HePG-2) | 29.47 |

| Breast cancer (MCF-7) | 39.41 |

| Prostate cancer (PC3) | 27.05 |

| Colorectal carcinoma (HCT-116) | 17.35 |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated moderate activity. For example:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 11 | 75 |

| Candida albicans | 10 | 77 |

These results indicate that the compound could serve as a potential antimicrobial agent .

Antiviral Activity

Preliminary evaluations have suggested antiviral potential as well. Although specific data for this compound is limited, similar quinazoline derivatives have shown effectiveness against viruses such as adenovirus and vaccinia virus . Further studies are needed to explore this aspect in detail.

Case Studies and Research Findings

A notable study synthesized several quinazoline derivatives and assessed their biological activities. Among these compounds, some exhibited significant anti-proliferative effects against cancer cell lines with IC50 values comparable to established chemotherapeutics .

Another research effort focused on the structure-activity relationship (SAR) of quinazoline derivatives highlighted the importance of substituents on the oxadiazole ring in enhancing biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

| Compound | Substituents | Predicted logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Target compound | N-3 pentyl, C-7 oxadiazole | 4.5 | 10–20 |

| 1-(Benzyl)quinazoline-2,4-dione | N-1 benzyl | 3.8 | 50–100 |

| 3-Methyl-7-phenylquinazoline-dione | N-3 methyl, C-7 phenyl | 3.2 | 100–150 |

Data Tables

Table 1: Structural Comparison of Quinazoline-Dione Derivatives

Table 2: Hypothetical Pharmacokinetic Profiles

| Compound | Plasma Half-life (h) | CYP3A4 Inhibition (IC50, µM) |

|---|---|---|

| Target compound | 8–10 | >50 (low inhibition) |

| 1-(Benzyl)quinazoline-2,4-dione | 4–6 | 20–30 |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with high purity and yield?

Synthesis optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhance reaction efficiency due to their high dielectric constants .

- Base catalysis : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and intermediate stabilization .

- Temperature control : Reflux conditions (e.g., 80–120°C) are critical for cyclization steps involving oxadiazole formation .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., distinguishing quinazoline protons from oxadiazole methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, validating the molecular formula .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for quinazolinone) .

- UV-Vis Spectroscopy : Detects conjugation in the quinazoline-oxadiazole system, useful for studying electronic transitions .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

- Solubility profiling : Use the shake-flask method in solvents (e.g., DMSO for stock solutions, aqueous buffers for biological testing) .

- Stability studies : Conduct stress testing under varying pH (e.g., 1.2–7.4), temperature (4–37°C), and light exposure to identify degradation pathways .

Advanced Research Questions

Q. What strategies are recommended for identifying pharmacological targets of this quinazoline-oxadiazole derivative?

- In vitro enzyme assays : Screen against kinases, phosphatases, or receptors (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .

- Cell-based models : Test cytotoxicity and mechanism via apoptosis/necrosis markers (e.g., caspase-3 activation) in cancer cell lines .

- Molecular docking : Predict binding affinities using software like AutoDock to prioritize targets (e.g., oxadiazole interactions with ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent variation : Systematically modify the p-tolyl group (e.g., electron-withdrawing substituents for enhanced electrophilicity) or pentyl chain length .

- Heterocycle replacement : Replace oxadiazole with triazole or thiadiazole to assess impact on target selectivity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .

Q. How should researchers address contradictions between in vitro bioactivity and in vivo toxicity data?

- Dose-response refinement : Use Hill slope analysis to distinguish efficacy (EC₅₀) from toxicity (LD₅₀) .

- Metabolite profiling : Identify toxic metabolites via LC-MS/MS and compare with parent compound activity .

- Pathway analysis : Apply transcriptomics/proteomics to uncover off-target effects (e.g., oxidative stress pathways) .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicity?

- Fate analysis : Use OECD 307 guidelines to assess biodegradation, adsorption, and hydrolysis in soil/water systems .

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests to determine EC₅₀ values .

- Bioaccumulation : Measure logP values and bioconcentration factors (BCF) via octanol-water partitioning .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

Q. What methodologies integrate computational and experimental data for mechanistic insights?

- MD simulations : Model ligand-receptor dynamics over timeframes (e.g., 100 ns) to validate docking predictions .

- QSAR modeling : Build regression models using descriptors like polar surface area or molar refractivity to predict bioactivity .

Q. How can cross-disciplinary approaches improve research outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.